Bisoprolol fumarate impurity F is a significant compound in pharmaceutical chemistry, specifically as a contaminant associated with the synthesis of bisoprolol fumarate, a widely used medication for managing hypertension and heart-related conditions. This impurity is classified under European Pharmacopoeia standards, which dictate the acceptable levels of impurities in pharmaceutical products to ensure safety and efficacy.
The primary source of bisoprolol fumarate impurity F is its formation during the synthesis of bisoprolol fumarate itself. The compound is characterized by the chemical name (RS)-2-[4-(2-Isopropoxy-ethoxymethyl)phenoxy]-3-isopropylamino-propan-2-ol fumarate, with a molecular formula of C18H31NO4 and a molecular weight of 325.44 g/mol .
Bisoprolol fumarate impurity F is classified as a pharmaceutical impurity, specifically an EP impurity, which refers to impurities that are identified and quantified according to the standards set by the European Pharmacopoeia. Such classifications are essential for quality control in drug manufacturing, ensuring that impurities do not exceed specified limits.
The synthesis of bisoprolol fumarate impurity F typically involves several steps, utilizing various chemical reagents. The process often begins with p-Hydroxybenzyl alcohol as a starting material.
The reaction conditions can vary, including temperature ranges from 20°C to 120°C and the use of acid binding agents like triethylamine or pyridine to facilitate reactions .
The process may involve purification steps such as recrystallization or chromatography to isolate the desired impurity from reaction mixtures containing multiple by-products. Techniques like liquid chromatography coupled with mass spectrometry (LC-MS) are often employed for characterization and quantification .
The molecular structure of bisoprolol fumarate impurity F can be represented as follows:
This structure includes a phenoxy group, an isopropylamino group, and an ethoxy substituent, contributing to its pharmacological properties.
Bisoprolol fumarate impurity F participates in various chemical reactions during its synthesis:
These reactions are crucial for generating high-purity bisoprolol fumarate while minimizing unwanted impurities .
The synthesis often requires careful control of reaction conditions, including solvent choice and temperature, to maximize yield and minimize side reactions.
Bisoprolol fumarate impurity F acts similarly to its parent compound, bisoprolol, primarily functioning as a selective beta-1 adrenergic antagonist. It binds to beta-1 receptors in cardiac tissues, leading to reduced heart rate and myocardial contractility.
Research indicates that impurities like bisoprolol fumarate impurity F can influence the pharmacokinetics and pharmacodynamics of the drug, potentially affecting therapeutic outcomes .
Relevant data from studies indicate that controlling these properties is critical for maintaining product quality during manufacturing .
Bisoprolol fumarate impurity F serves primarily as a reference standard in analytical laboratories for quality control purposes. It is utilized in:
The characterization and quantification of this impurity are essential for maintaining the integrity of pharmaceutical formulations containing bisoprolol fumarate .
Pharmaceutical impurities in beta-blocker therapeutics represent critical quality attributes requiring stringent control during drug development and manufacturing. These impurities—classified as starting materials, intermediates, by-products, or degradation products—directly impact drug safety and efficacy profiles. Bisoprolol fumarate, a cardioselective β1-adrenergic receptor blocker, demonstrates therapeutic effectiveness in hypertension management, but its synthesis generates structurally related compounds designated as European Pharmacopoeia (EP) impurities. Among these, Impurity F (EP designation), chemically identified as (±)-2-(4-((2-isopropoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-1-ol, emerges as a significant process-related impurity requiring systematic characterization and control. This compound exemplifies the complex chemical entities that necessitate advanced analytical methodologies for detection and quantification to meet global regulatory standards for cardiovascular drug quality [1] [3].
Bisoprolol fumarate synthesis follows a multi-step pathway where Impurity F originates primarily from incomplete reactions and side reactions during the formation of key intermediates. The synthetic route involves:
Impurity F specifically forms during Stage 3 (epoxidation) and Stage 4 (aminolysis) as either:
Structural Characteristics: Impurity F contains the core bisoprolol structure but lacks the fumarate counterion and exhibits stereochemical variations (± designation). Its molecular formula (C18H31NO4) and weight (325.44 g/mol) differ from the active pharmaceutical ingredient (API), influencing chromatographic behavior and detection parameters [3].
Table 1: Formation Pathways and Chemical Properties of Bisoprolol Impurity F
Parameter | Characteristic |
---|---|
Chemical Name | (±)-2-(4-((2-Isopropoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-1-ol |
CAS Registry Number | 1798418-82-2 |
Molecular Formula | C18H31NO4 |
Formation Stage | Epoxidation (Stage 3) and Aminolysis (Stage 4) |
Precursor Compounds | 4-[(2-Isopropoxyethoxy)methyl]phenol and glycidyl ether intermediate |
Key Structural Features | Secondary alcohol, ether linkage, isopropylamino group, free base form |
Analytical characterization employs orthogonal techniques:
Control strategies during manufacturing include:
The European Pharmacopoeia (EP) designates specific impurities in bisoprolol fumarate monographs, including Impurity F, establishing legally binding thresholds and analytical control requirements. These specifications align with ICH Q3A(R2) guidelines categorizing Impurity F as a "qualifying impurity" requiring identification above 0.10% and control below 0.15% in the final API [2]. Regulatory significance manifests through:
Table 2: Regulatory Thresholds and Testing Requirements for Bisoprolol Impurity F
Regulatory Framework | Impurity Classification | Identification Threshold | Qualification Threshold | Required Analytical Techniques |
---|---|---|---|---|
ICH Q3A(R2) | Organic Impurity | 0.10% | 0.15% | HPLC-UV/DAD, LC-MS |
European Pharmacopoeia | Specified Impurity | 0.10% | 0.15% | Pharmacopeial methods with specified columns |
ICH Q3D | Elemental Impurities | Not applicable | Class-specific PDEs | ICP-MS/OES |
Modern analytical control leverages high-sensitivity chromatographic systems:
Regulatory harmonization drives global compendial updates:
CAS No.:
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8